

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate*

Cat. No.: B599045

[Get Quote](#)

Technical Guide: Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate**, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, a representative synthetic protocol, and its utility in constructing complex molecular architectures.

Core Molecular Data

The fundamental properties of **Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate** are summarized below. This compound is also known by its systematic name, 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate.[\[1\]](#)

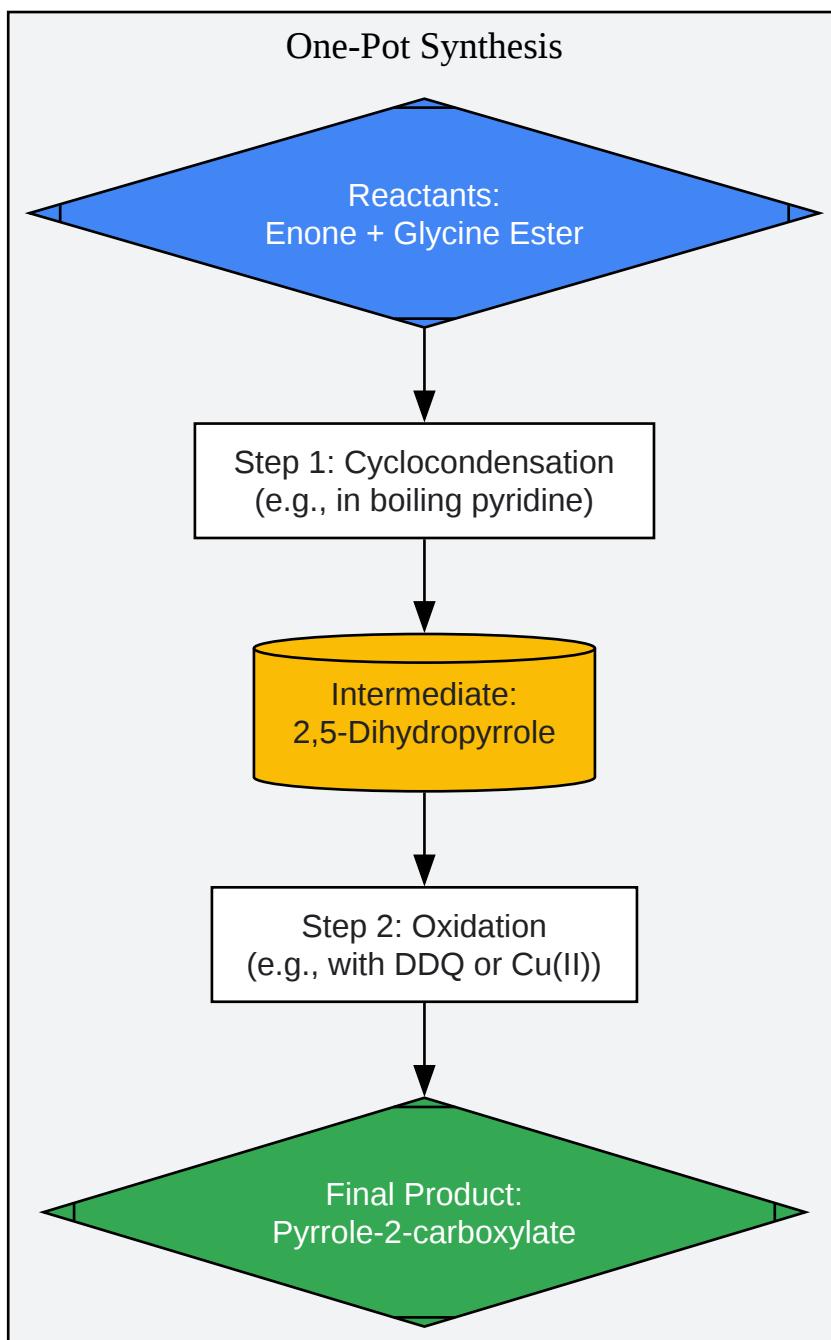
Property	Value	Reference
Molecular Weight	241.287 g/mol	[1]
Molecular Formula	C ₁₂ H ₁₉ NO ₄	[1]
CAS Number	146257-00-3	[1]
Synonyms	1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate	[1]

Synthetic Protocols

The synthesis of substituted dihydropyrroles is a critical step in the preparation of a wide array of functionalized pyrrolidine and pyrrole derivatives. Below is a representative experimental protocol adapted from established methodologies for the synthesis of related pyrrole-2-carboxylates, which proceeds through a dihydropyrrole intermediate.

One-Pot Synthesis via Electrocyclization and Oxidation

This method facilitates the construction of the dihydropyrrole ring system followed by in-situ oxidation to the corresponding pyrrole. A similar strategy can be envisioned for the synthesis of the title compound, starting from appropriate precursors.


General Procedure:

- Cyclocondensation: An appropriate enone and a glycine ester (or a related amino ester) are reacted in a suitable solvent, such as pyridine. The mixture is heated to facilitate an electrocyclic ring closure, forming the 3,4-dihydro-2H-pyrrole intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) until the starting enone is consumed.[\[2\]](#)
- Oxidation: Once the formation of the dihydropyrrole intermediate is complete, an oxidizing agent is added directly to the reaction mixture. Common oxidants for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or copper(II) salts.[\[2\]](#) The mixture is stirred, typically at an elevated temperature, until the dihydropyrrole is fully converted to the corresponding pyrrole.

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography to yield the final pyrrole-2-carboxylate.[2]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the one-pot synthesis of pyrrole carboxylates from enones and glycine esters, which involves the formation of a dihydropyrrole intermediate.

[Click to download full resolution via product page](#)

General workflow for the one-pot synthesis of pyrrole carboxylates.

Applications in Drug Development

Pyrrole and its partially saturated derivatives, such as dihydropyrroles, are prevalent structural motifs in a vast number of natural products and pharmaceutical agents.^[3] These scaffolds

exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.^[3] **Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate** serves as a versatile intermediate, providing a functionalized and protected pyrrolidine ring that can be further elaborated. For instance, pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for developing new treatments against drug-resistant tuberculosis.^[4] The ability to introduce substituents at various positions on the dihydropyrrole ring allows for the fine-tuning of steric and electronic properties, which is crucial in structure-activity relationship (SAR) studies during the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Direct Preparation of N-Unsubstituted Pyrrole-2,5-dicarboxylates from 2-Azidocarboxylic Esters [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b599045#ethyl-n-boc-2-5-dihydropyrrole-3-carboxylate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com